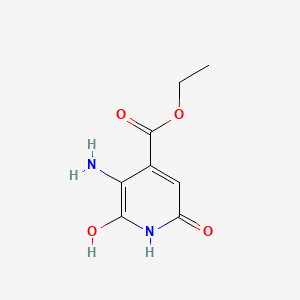

Ethyl 3-amino-2,6-dihydroxyisonicotinate

Description

Properties

CAS No. |

100377-73-9 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.178 |

IUPAC Name |

ethyl 3-amino-2-hydroxy-6-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-8(13)4-3-5(11)10-7(12)6(4)9/h3H,2,9H2,1H3,(H2,10,11,12) |

InChI Key |

KDUJFDWMSRAUED-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)NC(=C1N)O |

Synonyms |

Isonicotinic acid, 3-amino-2,6-dihydroxy-, ethyl ester (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Polarity and Solubility: The dihydroxy groups in the target compound increase hydrophilicity compared to chlorinated (e.g., Ethyl 2,6-dichloro-3-(methylamino)isonicotinate) or brominated analogs (e.g., Methyl 3-amino-2,6-dibromoisonicotinate). Chlorine and bromine substituents reduce aqueous solubility but enhance lipid membrane permeability, making them more suitable for hydrophobic environments .

- Reactivity: Bromine in Methyl 3-amino-2,6-dibromoisonicotinate facilitates nucleophilic aromatic substitution, whereas hydroxyl groups in the target compound may promote hydrogen bonding or oxidation reactions .

- Photophysical Behavior: EAADCy () exhibits excitation-dependent fluorescence due to intramolecular charge transfer (ICT) and localized excitation (LE) states.

Electronic and Steric Considerations

- Electron-Withdrawing vs. Donating Groups: Chlorine (electron-withdrawing) in Ethyl 2,6-dichloro-4-methylnicotinate deactivates the pyridine ring, directing electrophilic attacks to specific positions. In contrast, hydroxyl and amino groups (electron-donating) in the target compound increase ring electron density, favoring reactions like nitration or sulfonation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-2,6-dihydroxyisonicotinate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of the carboxylic acid precursor followed by selective functionalization of the pyridine ring. Key intermediates should be characterized via -NMR and -NMR to confirm regioselectivity. Purity can be assessed using reverse-phase HPLC with UV detection (210–300 nm) and compared against commercial or literature retention times. Mass spectrometry (ESI-MS) is critical for verifying molecular weight and detecting byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in polar solvents (e.g., THF or methanol) to assess electronic properties.

- Fluorescence Spectroscopy : Monitor emission spectra to detect potential charge-transfer states, as seen in structurally similar compounds like EAADCy .

- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm, -NH bends at ~1600 cm) .

Q. How can researchers optimize solubility for in vitro studies?

- Methodological Answer : Solubility screening in solvents of varying polarity (e.g., DMSO, ethanol, water) is critical. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For low solubility, consider derivatization (e.g., salt formation with HCl) or co-solvent systems (e.g., PEG-400/water) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the photophysical properties of this compound?

- Methodological Answer :

- Solvent Effects : Conduct fluorescence lifetime measurements (time-correlated single-photon counting) to study dynamic Stokes shifts, as demonstrated for EAADCy. Polar solvents (e.g., THF) may stabilize charge-transfer states, altering emission maxima .

- pH Dependence : Use UV-Vis and fluorescence titrations (pH 2–12) to track protonation/deprotonation of amino and hydroxyl groups. Correlate spectral shifts with Hammett acidity constants .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amino groups).

- Transition State Analysis : Use QM/MM methods to model reaction pathways for ester hydrolysis or ring functionalization .

Q. How can contradictory literature data on thermal stability be resolved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.

- DSC : Identify phase transitions (e.g., melting points) and assess crystallinity via XRD.

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers in published datasets .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Conditions/Notes |

|---|---|---|

| Purity | HPLC-UV | C18 column, 0.1% TFA in HO/MeOH gradient |

| Fluorescence λ | Time-resolved spectroscopy | THF, 298 K, λ= 350 nm |

| Thermal Stability | TGA/DSC | N atmosphere, 10°C/min |

Table 2 : Solvent Polarity Effects on Fluorescence

| Solvent | Dielectric Constant | Emission λ (nm) | Lifetime (ns) |

|---|---|---|---|

| THF | 7.5 | 450 | 3.2 |

| Methanol | 32.7 | 465 | 2.8 |

| Water | 80.1 | 480 | 1.5 |

| Adapted from solvent relaxation studies in EAADCy |

Critical Analysis of Research Gaps

- Excited-State Dynamics : Limited data exist on intersystem crossing or triplet-state formation, which could be probed via transient absorption spectroscopy.

- Biological Relevance : While structural analogs (e.g., Chlorimuron ethyl) are herbicidal , toxicity and mode-of-action studies for this compound are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.